2-(Pyrimidin-5-yl)propanoic acid
Description
2-(Pyrimidin-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyrimidine ring substituted at the 5-position on the second carbon of a propanoic acid backbone. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to nucleic acid bases and their prevalence in bioactive molecules. This compound’s carboxylic acid group enables salt formation, esterification, or amidation, making it a versatile intermediate for drug discovery and organic synthesis.
Properties
IUPAC Name |
2-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUQKSCPNMXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with propanoic acid or its derivatives. One common method is the reaction of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines such as 1,2-ethanediamine or 1,2-benzenediamine in the presence of polyphosphoric acid . This reaction yields new derivatives of heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines.
Industrial Production Methods: Industrial production methods for 2-(Pyrimidin-5-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The pyrimidine ring allows for substitution reactions where different substituents can replace hydrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
2-(Pyrimidin-5-yl)propanoic acid serves as a crucial building block for synthesizing complex heterocyclic compounds. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Research indicates that derivatives of 2-(Pyrimidin-5-yl)propanoic acid exhibit potential biological activities, including:
- Antiviral Properties: Some derivatives are being evaluated for their efficacy against viral infections.
- Anticancer Activity: Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for cancer therapy .
Medicine
The compound is explored as a pharmacophore in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its derivatives are being investigated for their roles as potential therapeutic agents against various conditions .
Industry
In industrial applications, 2-(Pyrimidin-5-yl)propanoic acid is used in the synthesis of materials with tailored properties, such as polymers and dyes. Its unique chemical structure allows for modifications that enhance material performance.
Comparative Analysis with Related Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| 2-(Pyrimidin-4-yl)propanoic acid | Similar backbone but different substitution pattern | Varies in biological activity due to structural differences |
| 2-(Pyridin-5-yl)propanoic acid | Contains a pyridine ring instead of pyrimidine | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)propanoic acid involves its interaction with molecular targets and pathways. The pyrimidine ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(pyrimidin-5-yl)propanoic acid with structurally related compounds:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free acids. The Boc-protected derivative () has a higher molar mass (267.28 g/mol) and density (1.242 g/cm³), likely influencing its lipophilicity .
- Reactivity: The carboxylic acid group in 2-(pyrimidin-5-yl)propanoic acid allows for salt formation or conjugation, while ethylsulfanyl groups () may participate in redox reactions or serve as leaving groups .
Key Research Findings and Gaps
- Synthetic Challenges: Direct synthesis protocols for 2-(pyrimidin-5-yl)propanoic acid are underrepresented in the literature. Methods from analogous compounds (e.g., Suzuki coupling for boronic acids in ) may require adaptation .
- Biological Data: Limited evidence on the biological activity of 2-(pyrimidin-5-yl)propanoic acid necessitates further pharmacological profiling.
- Comparative Studies : Structural variations (e.g., pyrimidin-2-yl vs. 5-yl substitution) significantly alter electronic properties and binding affinity, warranting systematic SAR studies .
Biological Activity
2-(Pyrimidin-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
2-(Pyrimidin-5-yl)propanoic acid features a pyrimidine ring substituted with a propanoic acid moiety. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propanoic acid or its derivatives under controlled conditions. Various synthetic pathways have been explored to enhance yield and purity, including the use of different catalysts and solvents to optimize reaction conditions.
Biological Activity Overview
The biological activity of 2-(Pyrimidin-5-yl)propanoic acid can be categorized into several key areas:
- Antimicrobial Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(Pyrimidin-5-yl)propanoic acid demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Recent investigations have highlighted the compound's potential as an anticancer agent. It has been reported that certain pyrimidine derivatives can selectively inhibit tumor cell growth, particularly in non-small cell lung cancer models . The mechanism involves targeting specific pathways associated with tumor proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in various biochemical pathways. For example, it may interact with enzymes involved in nucleotide synthesis or metabolic processes, leading to altered cellular functions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various pyrimidine derivatives, including 2-(Pyrimidin-5-yl)propanoic acid, found that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 30 µg/ml. This suggests a promising application in treating infections caused by resistant bacterial strains .
Case Study 2: Antitumor Mechanism
In preclinical models, 2-(Pyrimidin-5-yl)propanoic acid was evaluated for its antitumor properties against human lung cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 500 nM in H1975 cells (EGFR L858R/T790M mutant). This highlights its potential as a targeted therapy for specific cancer mutations .
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 30 | Effective against resistant strains |
| Antitumor | H1975 (EGFR mutant) | 0.5 | Dose-dependent inhibition observed |
| Enzyme Inhibition | Various enzymes | Varies | Mechanism involves metabolic pathway disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
